5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a piperazine moiety, which is further substituted with a dimethylpyrimidine group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Substitution with Piperazine: The pyridine ring is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Introduction of Dimethylpyrimidine: The final step involves the substitution of the piperazine ring with a dimethylpyrimidine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines.
Scientific Research Applications
5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-methanol: Similar structure with a methanol group instead of a carbonitrile group.
Uniqueness
The uniqueness of 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-13(2)19-11-20-16(12)22-7-5-21(6-8-22)15-4-3-14(9-17)18-10-15/h3-4,10-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHXXZJZCRVOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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